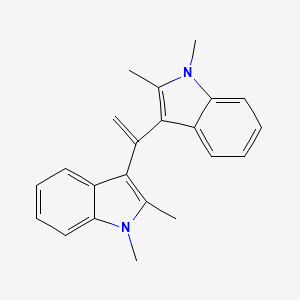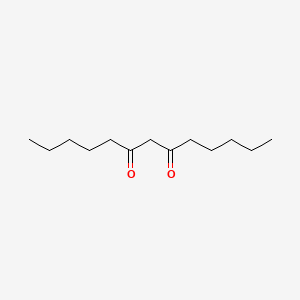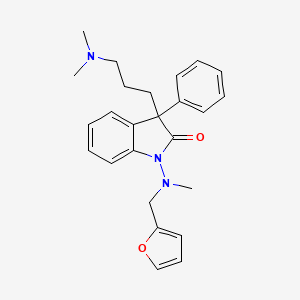
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- is a complex organic compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- typically involves multi-step organic reactions. One common method involves the oxidative dearomatization of indoles using TEMPO oxoammonium salt under mild conditions . This process allows for the formation of structurally diverse indolin-3-ones with high atom-economy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like TEMPO oxoammonium salt.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indolinone ring.
Common Reagents and Conditions
Oxidation: TEMPO oxoammonium salt under mild conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Palladium-catalyzed reactions using palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions include various substituted indolinones, which can be further functionalized for specific applications.
科学的研究の応用
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its therapeutic potential in treating cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) . These interactions inhibit the phosphorylation of key proteins, thereby disrupting cell signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
2-Indolinone derivatives: These compounds share the indolinone core structure but differ in their substituents, leading to variations in their biological activities.
3-(Benzylidene)-2-oxo-indoline derivatives: Known for their anticancer properties and ability to inhibit CDKs.
Uniqueness
2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a dimethylamino propyl group and a furfurylmethylamino group makes it a versatile compound for various applications.
特性
CAS番号 |
33391-49-0 |
|---|---|
分子式 |
C25H29N3O2 |
分子量 |
403.5 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl]-1-[furan-2-ylmethyl(methyl)amino]-3-phenylindol-2-one |
InChI |
InChI=1S/C25H29N3O2/c1-26(2)17-10-16-25(20-11-5-4-6-12-20)22-14-7-8-15-23(22)28(24(25)29)27(3)19-21-13-9-18-30-21/h4-9,11-15,18H,10,16-17,19H2,1-3H3 |
InChIキー |
VUMFPXTVBPBJSQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
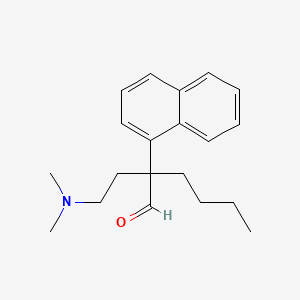
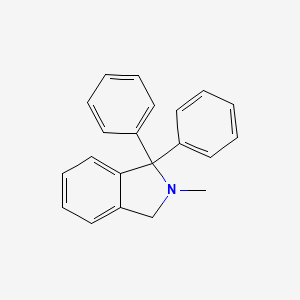
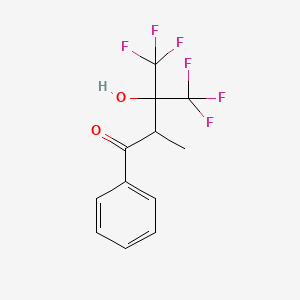
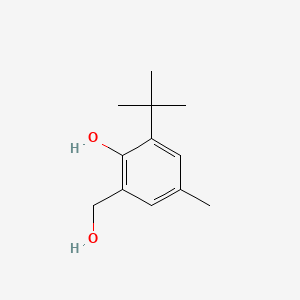
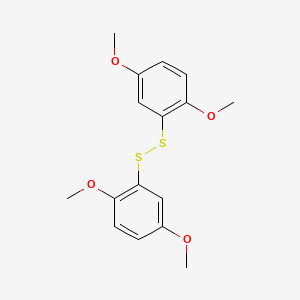

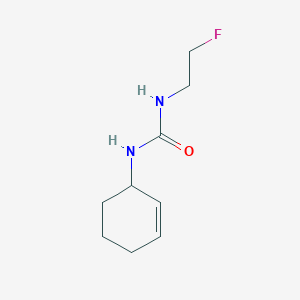
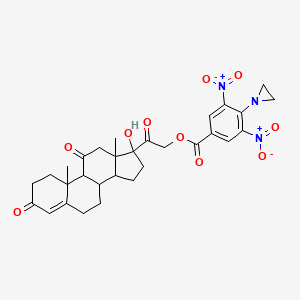
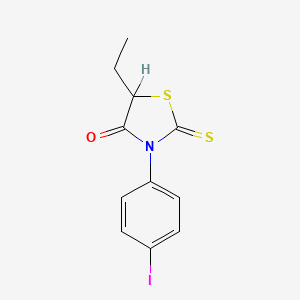
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
